(Bicyclo[3.1.0]hexan-6-ylidene)acetonitrile
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Overview
Description
(Bicyclo[3.1.0]hexan-6-ylidene)acetonitrile is a compound that features a bicyclic structure, which is a common scaffold in natural products and synthetic bioactive compounds. This compound is known for its high ring strain, making it a valuable synthetic intermediate in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexanes, including (Bicyclo[3.1.0]hexan-6-ylidene)acetonitrile, can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation, resulting in good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
(Bicyclo[3.1.0]hexan-6-ylidene)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions may produce various reduced forms.
Scientific Research Applications
(Bicyclo[3.1.0]hexan-6-ylidene)acetonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (Bicyclo[3.1.0]hexan-6-ylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s high ring strain and unique structure allow it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Crispatene: A natural product with a similar bicyclic structure.
Cycloeudesmol: Another natural product featuring a bicyclo[3.1.0]hexane scaffold.
Laurinterol: A marine-derived compound with a bicyclic structure.
Uniqueness
(Bicyclo[3.1.0]hexan-6-ylidene)acetonitrile is unique due to its high ring strain and the presence of a nitrile group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in different fields further highlight its uniqueness.
Properties
CAS No. |
66206-49-3 |
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Molecular Formula |
C8H9N |
Molecular Weight |
119.16 g/mol |
IUPAC Name |
2-(6-bicyclo[3.1.0]hexanylidene)acetonitrile |
InChI |
InChI=1S/C8H9N/c9-5-4-8-6-2-1-3-7(6)8/h4,6-7H,1-3H2 |
InChI Key |
GZSRLFFKXPLISD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)C2=CC#N |
Origin of Product |
United States |
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